2'-Hydroxygenistein

anti-inflammatory enzyme inhibition neutrophil

Research on isoflavone bioactivity often stalls due to the limited potency of parent compounds. 2'-Hydroxygenistein addresses this gap with structurally enhanced performance. - Enhanced Antioxidant Capacity: Superior DPPH and ABTS radical scavenging over genistein for oxidative stress assays. - Selective Enzyme Inhibition: Demonstrates moderate inhibition of β-glucuronidase (IC50 = 5.9 μM) and lysozyme (IC50 = 9.7 μM). - Potent Antiproliferative Tool: Offers greater cytotoxicity in MCF-7 cell lines compared to genistein, enabling more sensitive cancer research.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 1156-78-1
Cat. No. B073024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxygenistein
CAS1156-78-1
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O
InChIInChI=1S/C15H10O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-6,16-19H
InChIKeyGSSOWCUOWLMMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxygenistein Procurement & Differentiation


2'-Hydroxygenistein (2'-HG, CAS 1156-78-1) is a hydroxyisoflavone that is genistein substituted by an additional hydroxy group at the 2' position [1]. It is a natural product isolated from Crotalaria pallida and C. assamica, and a major microbial metabolite of genistein formed in the human gut [2]. Its structural modification confers distinct biological properties compared to its parent compound, including enhanced antioxidant capacity, altered enzyme inhibition profiles, and unique dimerization behavior [3].

2'-Hydroxygenistein vs. Generic Isoflavones


Isoflavones such as genistein and daidzein are widely used as phytoestrogen research tools, yet their biological effects are profoundly altered by minor structural modifications [1]. 2'-Hydroxygenistein demonstrates that the introduction of a single additional hydroxyl group at the 2' position yields compound-specific outcomes in antioxidant potency, enzyme inhibition selectivity, and antiproliferative activity that are not reproducible by parent isoflavones [2]. Procurement of a generic isoflavone will not replicate the anti-inflammatory IC50 values, free radical scavenging performance, or unique dimerization-mediated antifungal properties documented for 2'-HG [3].

2'-Hydroxygenistein Comparative Evidence


Anti-Inflammatory Enzyme Inhibition in Neutrophils

2'-Hydroxygenistein inhibits β-glucuronidase release from rat neutrophils with an IC50 of 5.9 ± 1.4 μM and lysozyme release with an IC50 of 9.7 ± 3.5 μM [1]. In direct comparison, the structurally related 2'-hydroxydaidzein exhibits IC50 values of 2.8 ± 0.1 μM and 5.9 ± 1.4 μM for the same enzymes [2]. This demonstrates that 2'-HG is less potent than 2'-hydroxydaidzein in this specific assay, a distinction critical for experimental design.

anti-inflammatory enzyme inhibition neutrophil

Antioxidant Activity vs. Genistein

Bioconverted 2'-hydroxygenistein demonstrated higher antioxidant activity against DPPH and ABTS radicals compared to genistein [1]. While exact IC50 values are not provided in the abstract, the study states that 2'-HG showed 'higher antioxidant activity' in both assays, indicating that the 2'-hydroxylation enhances radical scavenging capacity.

antioxidant free radical scavenging DPPH ABTS

Antiproliferative Activity vs. Genistein

2'-Hydroxygenistein exhibits greater antiproliferative effects in MCF-7 human breast cancer cells than does genistein [1]. In a separate study, treatment of MCF-7 cells with 2'-HG at 0.5, 1, and 2 μg/mL for 24 hours demonstrated antiproliferative activity .

anticancer antiproliferative MCF-7 breast cancer

Dimerization-Mediated Antifungal Activity

2'-Hydroxygenistein has antifungal activity, and dimerization of this compound causes a remarkable increase in antifungal potency [1]. Using horse radish peroxidase and 2'-HG as substrate, the formation of dimers was observed together with lupinalbin A [2]. This dimerization-mediated activity enhancement is not reported for genistein or other common isoflavones.

antifungal dimerization biflavonoid

2'-Hydroxygenistein Application Scenarios


Anti-Inflammatory Research Applications

2'-Hydroxygenistein is optimal for studies where moderate inhibition of β-glucuronidase (IC50 = 5.9 μM) and lysozyme (IC50 = 9.7 μM) is desired, or where a comparator to the more potent 2'-hydroxydaidzein is needed [1].

Oxidative Stress & Free Radical Scavenging

When a research project demands an isoflavone with enhanced antioxidant capacity over genistein, 2'-HG serves as a superior candidate for DPPH and ABTS radical scavenging assays [2].

Breast Cancer Proliferation Studies

In MCF-7 human breast cancer cell line experiments, 2'-HG offers greater antiproliferative effects than genistein, making it a more potent tool for investigating isoflavone-mediated cytotoxicity .

Antifungal Dimerization Chemistry

2'-HG is uniquely suited for investigations into dimerization-mediated antifungal activity enhancement, a property not shared by parent isoflavones [3]. Its ability to form biflavonoid dimers makes it a valuable substrate for enzymatic and chemical dimerization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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